molecular formula C22H21NO6 B557536 Fmoc-Asp-OAll CAS No. 144120-53-6

Fmoc-Asp-OAll

Cat. No. B557536
M. Wt: 395.4 g/mol
InChI Key: ZJMVIWUCCRKNHY-IBGZPJMESA-N
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Description

Fmoc-Asp-OAll, also known as N-α-Fmoc-L-aspartic acid α-allyl ester, is an amino acid building block used in peptide synthesis . It is a versatile educt for synthesizing complex Asp and Asn derivatives, such as N-glycosylated Asn building blocks . It is also used as an intermediate in the synthesis of some biologically active molecules .


Synthesis Analysis

Fmoc-Asp-OAll is used in Fmoc solid-phase peptide synthesis . The synthesis involves the use of various Fmoc cleavage protocols and a variety of Asp β-carboxy protecting groups . The extent of formation of aspartimide and aspartimide-related by-products is determined by RP-HPLC .


Molecular Structure Analysis

The molecular structure of Fmoc-Asp-OAll is represented by the Hill formula C₂₂H₂₁NO₆. It has a molar mass of 395.41 g/mol .


Chemical Reactions Analysis

Fmoc-Asp-OAll is used in Fmoc solid-phase peptide synthesis . It is a versatile educt for synthesizing complex Asp and Asn derivatives . The reaction type is Fmoc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Fmoc-Asp-OAll appears as a white to off-white solid . It is soluble in DMF .

Scientific Research Applications

  • Peptide Hydrogels : Fmoc-Asp-OAll is used in the synthesis of dipeptide-based hydrogels, which have potential biomedical applications due to their low critical gelation concentration and high mechanical properties. These hydrogels are cytocompatible and support 2D/3D cell growth, and can be used for DNA binding in conductive composite gels (Chakraborty et al., 2020).

  • Synthesis of Perhydro-1,4-diazepine-2,5-diones : Fmoc-Asp-OAll plays a role in polymer-supported synthesis of diverse perhydro-1,4-diazepine-2,5-diones, contributing to the development of libraries of these compounds for potential applications in drug discovery (Krchňák & Weichsel, 1997).

  • Drug Delivery to Bone : Fmoc-Asp-OAll is used in synthesizing oligopeptides for drug delivery systems targeting bones. This application is particularly relevant for developing anti-osteoporosis drugs without the adverse side effects of conventional treatments (Sekido et al., 2001).

  • Solid Phase Peptide Synthesis (SPPS) : In the context of SPPS, Fmoc-Asp-OAll is used to minimize aspartimide formation, a common issue in peptide synthesis. This enhances the efficiency and reliability of peptide synthesis processes (Karlström & Undén, 1996).

  • Synthesis of Linear and Cyclic Phosphopeptides : Fmoc-Asp-OAll is instrumental in the synthesis of linear and cyclic phosphopeptides, which have applications in studying protein interactions and signaling pathways (Imhof et al., 2005).

  • Photocaging of Peptides and Proteins : A method for photocaging peptides and proteins at side chain carboxylic groups using Fmoc-Asp-OAll has been developed. This technique is important for controlling biological processes in response to light (Tang, Cheng, & Ji‐Shen Zheng, 2015).

  • Development of New Protecting Groups : Research has been conducted on developing new protecting groups using Fmoc-Asp-OAll to prevent aspartimide formation, a challenge in peptide synthesis (Behrendt et al., 2015).

  • High-Performance Liquid Chromatography : Fmoc-Asp-OAll is used in pre-column derivatization methods for high-performance liquid chromatography (HPLC), enhancing the analysis of amino acids in biological materials (Fürst et al., 1990).

Safety And Hazards

Fmoc-Asp-OAll should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas. It is recommended to use personal protective equipment and ensure adequate ventilation. In case of skin or eye contact, it should be washed off with soap and plenty of water .

Future Directions

Fmoc-Asp-OAll is recognized to be beneficial as ergogenic dietary substances . It is expected to continue being used in peptide synthesis and the development of biologically active molecules .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMVIWUCCRKNHY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp-OAll

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
M Mergler, F Dick, B Sax, P Weiler… - Journal of peptide …, 2003 - Wiley Online Library
… Fmoc-Asp-OAll (2.37 g, 6 mmol) was dissolved in dry DCM (15 ml). PhFl-Br (1.97 g, 6.1 … Extraction with H2O removed most of the unreacted Fmoc-Asp-OAll. After washing with brine (50 …
Number of citations: 148 onlinelibrary.wiley.com
A Moure, M Orzáez, M Sancho, A Messeguer - Bioorganic & medicinal …, 2012 - Elsevier
Apoptosis is the process of programmed cell death and plays a fundamental role in several human diseases. We have previously reported the synthesis of the perhydro-1,4-diazepine-2,…
Number of citations: 11 www.sciencedirect.com
V Krchňák, AS Weichsel - Tetrahedron letters, 1997 - Elsevier
The chemistry, synthesis of model compounds, selection of building blocks, and synthesis of a library of 1,4,7-trisubstituted perhydro-1,4-diazepine-2,5-diones are described. Secondary …
Number of citations: 35 www.sciencedirect.com
M Salvati, FM Cordero, F Pisaneschi, N Cini… - Synlett, 2006 - thieme-connect.com
… N-Fmoc-Asp-OAll was anchored to Wang resin through its side chain and sequentially coupled with N-Fmoc-Gly-OH, N-Fmoc-Arg(Pbf)-OH and N-Fmoc-GPTM-OH. The supported linear …
Number of citations: 8 www.thieme-connect.com
M Grogg, D Hilvert, AK Beck, D Seebach - Synthesis, 2019 - thieme-connect.com
… The Fmoc-Adp(X,Pbf)-OH building blocks for solid-state peptide synthesis (SSPS) of Adp octamers were prepared from Fmoc-Arg(Pbf)-OH and Fmoc-Asp-OAll. Coupling on PAL resin …
Number of citations: 13 www.thieme-connect.com
K Vízvárdi, C Kreutz, AS Davis, VP Lee, BJ Philmus… - Chemistry …, 2003 - journal.csj.jp
… Amidation of the commercially available 5-bromo-7-nitroindoline (Bni) with Cbz-Asp-OAll and Fmoc-Asp-OAll in the presence of thionyl chloride furnished the photoreactive amino acids …
Number of citations: 25 www.journal.csj.jp
T Nuijens, JAW Kruijtzer, C Cusan, DTS Rijkers… - Tetrahedron …, 2009 - Elsevier
Two versatile, high yielding, and efficient chemo-enzymatic methods for the synthesis of β-protected Asp and γ-protected Glu derivatives using Alcalase are described. The first method …
Number of citations: 23 www.sciencedirect.com
J Zhao, S Li, Y Jin, JY Wang, W Li, W Wu, Z Hong - Molecules, 2019 - mdpi.com
… For its synthesis, Fmoc-Asp-OAll was first attached to the 2-chlorotrityl chloride resin, followed by coupling with D-Phe, Asp, Gly, and Arg. After removing the Fmoc group using piperidine …
Number of citations: 12 www.mdpi.com
MA Bonache, AL Chevalier, F Nuti, E Peroni… - Peptides for Youth: The …, 2009 - Springer
… Fmoc-Asn[Rib(O-2,3-Isopropiliden,5-Ac)]-OH 11 was obtained directly by coupling the amine 9 to Fmoc-Asp-OAll using TBCR/BF4 as coupling reagent, followed by the removal of the …
Number of citations: 8 link.springer.com
K Al Ayed, RD Ballantine, M Hoekstra, SJ Bann… - Chemical …, 2022 - pubs.rsc.org
… Following allyl ester cleavage of Fmoc-Asp-OAll loaded Rink amide (RA) resin, an allyl ester protected Gly was coupled after which the peptide was built out to Trp8. The ester linkage …
Number of citations: 12 pubs.rsc.org

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